molecular formula C10H7FO3 B1445378 6-fluoro-2H-chromene-3-carboxylic acid CAS No. 452076-93-6

6-fluoro-2H-chromene-3-carboxylic acid

Cat. No. B1445378
CAS RN: 452076-93-6
M. Wt: 194.16 g/mol
InChI Key: RYQBMPMHJYOSON-UHFFFAOYSA-N
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Description

6-fluoro-2H-chromene-3-carboxylic acid is a heterocyclic organic compound . It has a molecular weight of 194.16 and its IUPAC name is 6-fluoro-2H-chromene-3-carboxylic acid .


Molecular Structure Analysis

The InChI code for 6-fluoro-2H-chromene-3-carboxylic acid is 1S/C10H7FO3/c11-8-1-2-9-6 (4-8)3-7 (5-14-9)10 (12)13/h1-4H,5H2, (H,12,13) . The molecular structure of this compound has been investigated using density functional theory and vibrational spectroscopy .

Scientific Research Applications

Pharmaceutical Industry

Optically pure 6-fluoro-chroman-2-carboxylic acids (FCCAs), with (S) and ®-configurations, are pivotal chiral building blocks in the pharmaceutical industry . They are used in the production of various drugs due to their unique properties .

Enzymatic Resolution

The production of (S) and ®-FCCAs mainly depends on chemical resolution, which is a complex, low yield, and highly polluting process . However, a practical enzymatic resolution method of FCCAs has been developed based on two esterases, EstS and EstR, isolated from Geobacillus thermocatenulatus . This method represents significant advantages over chemical resolution methods .

Green Chemistry

The enzymatic resolution method of FCCAs is a part of green chemistry, which aims to reduce the environmental impact of chemical processes . This method simplifies the resolution process, enhances productivity, and reduces pollution .

Biological Activity Evaluation

Pyranocoumarin-3-carboxamide derivatives, which include 6-fluoro-2H-chromene-3-carboxylic acid, are designed with the expectation that the carboxamide part could possess active pharmacological properties . The pyran ring moiety could also show specific biological proteins .

Preparation Methods

Several studies have reported various methods for the preparation of 2H/4H-chromene derivatives, including one-pot synthesis, recyclable catalysts, green methodologies, and reactions in aqueous media . These methods aim to reduce the reaction time, catalyst utilization, and byproducts elimination as well as yield enhancement .

Material Science

6-fluoro-2H-chromene-3-carboxylic acid is used in material science for the development of new materials with unique properties . Its unique structure and properties make it a valuable compound in this field .

properties

IUPAC Name

6-fluoro-2H-chromene-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7FO3/c11-8-1-2-9-6(4-8)3-7(5-14-9)10(12)13/h1-4H,5H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYQBMPMHJYOSON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=CC2=C(O1)C=CC(=C2)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-fluoro-2H-chromene-3-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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